molecular formula C16H20F2N2O B2465077 (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2189497-93-4

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone

Cat. No.: B2465077
CAS No.: 2189497-93-4
M. Wt: 294.346
InChI Key: CSKXCRGGADLQCE-UHFFFAOYSA-N
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Description

(1,1-Difluoro-6-azaspiro[25]octan-6-yl)(3-(dimethylamino)phenyl)methanone is a complex organic compound characterized by its unique spirocyclic structure and the presence of both difluoro and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core, introduction of the difluoro group, and attachment of the dimethylamino phenyl moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and dimethylamino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The spirocyclic structure contributes to the compound’s stability and specificity in its interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
  • 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride
  • N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
  • Isoindolin-2-yl (6-azaspiro[2.5]octan-1-yl)methanone hydrochloride

Uniqueness

Compared to similar compounds, (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone stands out due to its combination of difluoro and dimethylamino groups, which confer unique chemical reactivity and biological activity. The spirocyclic structure also enhances its stability and specificity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O/c1-19(2)13-5-3-4-12(10-13)14(21)20-8-6-15(7-9-20)11-16(15,17)18/h3-5,10H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKXCRGGADLQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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